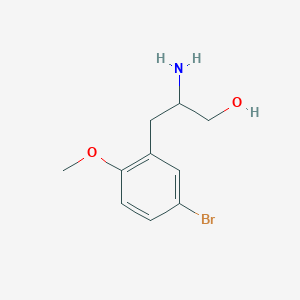
2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is an organic compound that features a brominated aromatic ring and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenylpropan-1-ol followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of azides, thiols, or other substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-bromo-2-chlorophenyl)propan-1-ol
- 2-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol
- 2-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol
Uniqueness
2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets .
Biological Activity
2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol, a compound with notable structural features, has garnered attention in various biological research contexts due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to similar compounds. Its molecular formula is C10H14BrNO2, and it has a molecular weight of approximately 260.13 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the methoxy group may engage in nucleophilic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects such as antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, studies have shown that derivatives of similar compounds possess MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies utilizing cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have shown that it exhibits cytotoxic effects, with IC50 values indicating significant potency against these cancer types . The underlying mechanisms may involve the inhibition of specific enzymes involved in cancer cell proliferation.
Research Findings and Case Studies
A comprehensive review of literature reveals several case studies highlighting the compound's biological activities:
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(11)4-7(10)5-9(12)6-13/h2-4,9,13H,5-6,12H2,1H3 |
InChI Key |
QIBJCSNNIAZEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















